Ethyl 4-[4-(cyclohexylcarbamoyl)-2-nitrophenyl]piperazine-1-carboxylate
Overview
Description
Ethyl 4-[4-(cyclohexylcarbamoyl)-2-nitrophenyl]piperazine-1-carboxylate is a complex organic compound with the molecular formula C20H28N4O5 and a molecular weight of 404.46 g/mol This compound is characterized by the presence of a piperazine ring, a nitrophenyl group, and a cyclohexylcarbamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-(cyclohexylcarbamoyl)-2-nitrophenyl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Carbamoylation: The attachment of the cyclohexylcarbamoyl group.
Piperazine Ring Formation: The formation of the piperazine ring structure.
Esterification: The final step involves the esterification of the piperazine ring with ethyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(cyclohexylcarbamoyl)-2-nitrophenyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium ethoxide and potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various ester derivatives .
Scientific Research Applications
Ethyl 4-[4-(cyclohexylcarbamoyl)-2-nitrophenyl]piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design.
Materials Science: The compound’s unique structure makes it a candidate for use in advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-(cyclohexylcarbamoyl)-2-nitrophenyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The nitrophenyl group is often involved in electron transfer processes, while the piperazine ring can interact with various biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(cyclohexylcarbamoyl)-1-piperazinecarboxylate: Similar structure but lacks the nitrophenyl group.
Ethyl 1-piperazinecarboxylate: A simpler compound with a piperazine ring and an ethyl ester group.
Uniqueness
Ethyl 4-[4-(cyclohexylcarbamoyl)-2-nitrophenyl]piperazine-1-carboxylate is unique due to the presence of both the nitrophenyl and cyclohexylcarbamoyl groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications .
Properties
IUPAC Name |
ethyl 4-[4-(cyclohexylcarbamoyl)-2-nitrophenyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O5/c1-2-29-20(26)23-12-10-22(11-13-23)17-9-8-15(14-18(17)24(27)28)19(25)21-16-6-4-3-5-7-16/h8-9,14,16H,2-7,10-13H2,1H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTOIHPVIURXEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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